5-Methoxy-6,7-dimethylbenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-6,7-dimethylbenzofuran is an organic compound with the molecular formula C11H12O2. It belongs to the benzofuran family, which is characterized by a fused benzene and furan ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6,7-dimethylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a free radical cyclization cascade, which allows for the construction of complex benzofuran derivatives . Another method involves proton quantum tunneling, which minimizes side reactions and yields high purity products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6,7-dimethylbenzofuran can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
5-Methoxy-6,7-dimethylbenzofuran has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-6,7-dimethylbenzofuran involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methoxy-6,7-dimethylbenzofuran include other benzofuran derivatives, such as:
- 5-Methoxybenzofuran
- 6,7-Dimethylbenzofuran
- 5-Hydroxy-6,7-dimethylbenzofuran
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of methoxy and dimethyl substituents, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
35355-35-2 |
---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-methoxy-6,7-dimethyl-1-benzofuran |
InChI |
InChI=1S/C11H12O2/c1-7-8(2)11-9(4-5-13-11)6-10(7)12-3/h4-6H,1-3H3 |
InChI Key |
SBBBDZXLODAOJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=COC2=C1C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.